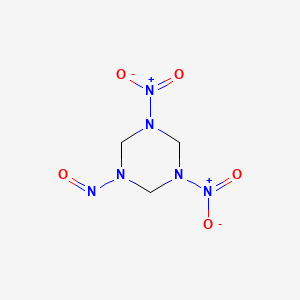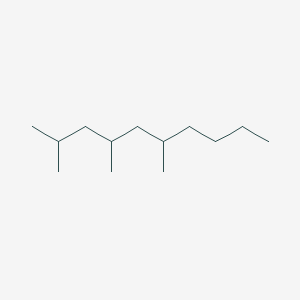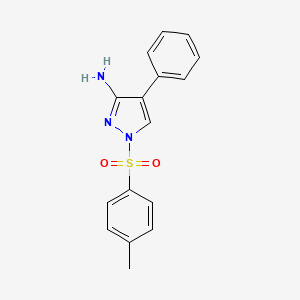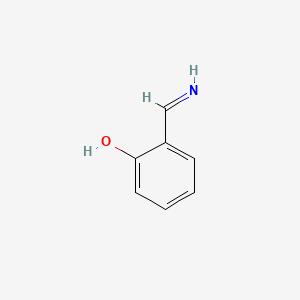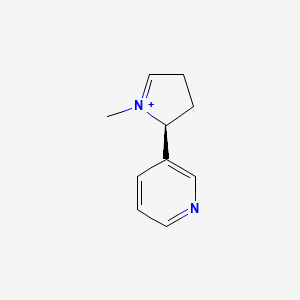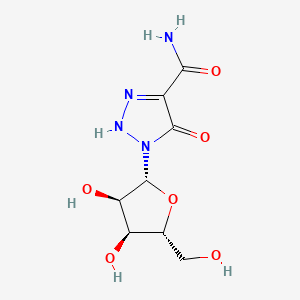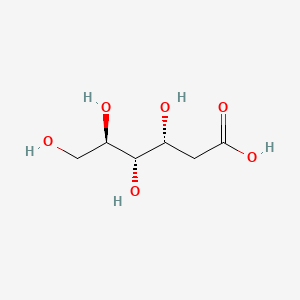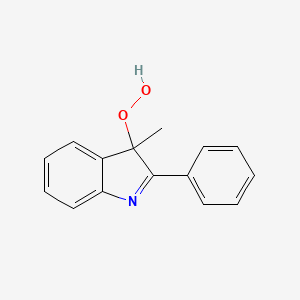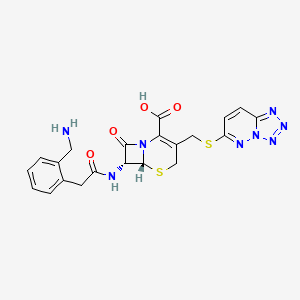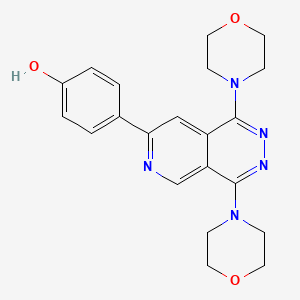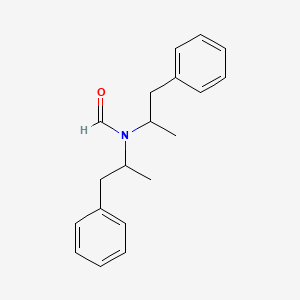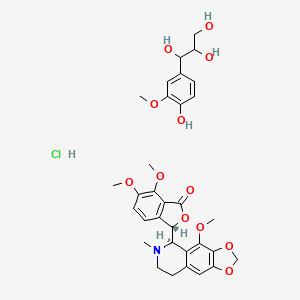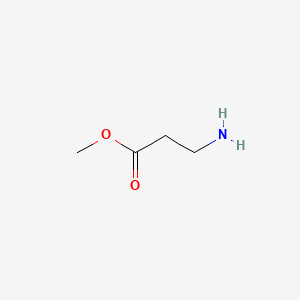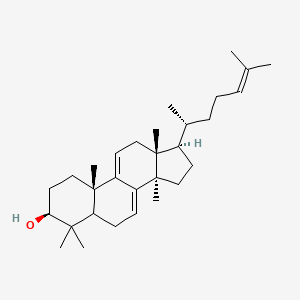
3,4,4',5-Tetrachlorobiphenyl
Übersicht
Beschreibung
3,4,4’,5-Tetrachlorobiphenyl: is a polychlorinated biphenyl (PCB) congener, which belongs to a group of synthetic organic chemicals known for their environmental persistence and potential health hazards . The compound has a molecular formula of C12H6Cl4 and a molecular weight of 291.99 g/mol . It is characterized by the presence of four chlorine atoms attached to the biphenyl structure, specifically at the 3, 4, 4’, and 5 positions .
Wissenschaftliche Forschungsanwendungen
3,4,4’,5-Tetrachlorobiphenyl has been extensively studied for its environmental impact and toxicological properties. Some of its applications in scientific research include:
Environmental Chemistry: Studying the persistence and degradation of PCBs in the environment.
Toxicology: Investigating the toxic effects of PCBs on human health and wildlife.
Analytical Chemistry: Developing methods for the detection and quantification of PCBs in environmental samples.
Bioremediation: Exploring the potential of microorganisms and plants to degrade or transform PCBs.
Wirkmechanismus
Target of Action
3,4,4’,5-Tetrachlorobiphenyl primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . It also inhibits PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits PER1, a core component of the circadian clock, by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction can lead to alterations in the normal functioning of the circadian rhythm.
Biochemical Pathways
Research has shown that similar compounds, such as 2,3,4,5-tetrachlorobiphenyl, can be dechlorinated by an organohalide respiring bacterium, dehalobium chlorocoercia df-1 . This suggests that 3,4,4’,5-Tetrachlorobiphenyl may also be involved in similar biochemical pathways.
Pharmacokinetics
Research on similar compounds, such as 2,2’,5,5’-tetrachlorobiphenyl, suggests that these compounds can be distributed, metabolized, and excreted by the body . The ADME properties of these compounds can impact their bioavailability and overall effects on the body.
Result of Action
It is known that the compound can cause harmful health effects due to its bioaccumulative properties . It is also known to inhibit PER1, which can lead to alterations in the normal functioning of the circadian rhythm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4,4’,5-Tetrachlorobiphenyl. Furthermore, certain plants, such as poplars and switchgrass, have been shown to metabolize similar compounds, suggesting that the presence of these plants could influence the action of 3,4,4’,5-Tetrachlorobiphenyl .
Biochemische Analyse
Biochemical Properties
3,4,4’,5-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of gene expression and cellular proliferation . The interaction between 3,4,4’,5-Tetrachlorobiphenyl and the estrogen receptor can disrupt normal hormonal functions, leading to various biochemical effects. Additionally, 3,4,4’,5-Tetrachlorobiphenyl can bind to sulfotransferase enzymes, which utilize 3’-phospho-5’-adenylyl sulfate as a sulfonate donor to catalyze the sulfate conjugation of estradiol and estrone .
Cellular Effects
3,4,4’,5-Tetrachlorobiphenyl has profound effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 3,4,4’,5-Tetrachlorobiphenyl can lead to the disruption of thyroid hormone regulation, affecting the generation of sodium/iodide symporter and thyroglobulin genes . This disruption can result in altered cellular metabolism and impaired cellular functions. Furthermore, 3,4,4’,5-Tetrachlorobiphenyl can affect cell membrane integrity, leading to changes in membrane fluidity and permeability .
Molecular Mechanism
The molecular mechanism of 3,4,4’,5-Tetrachlorobiphenyl involves its binding interactions with various biomolecules. This compound can bind to the estrogen receptor, leading to changes in gene expression and cellular proliferation . Additionally, 3,4,4’,5-Tetrachlorobiphenyl can inhibit or activate enzymes involved in hormone metabolism, such as sulfotransferases . These interactions can result in altered hormonal balance and disrupted cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,4’,5-Tetrachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which allows it to persist in the environment and biological systems . Long-term exposure to 3,4,4’,5-Tetrachlorobiphenyl can lead to cumulative effects on cellular function, including chronic disruption of hormonal regulation and cellular metabolism . Studies have shown that the tissue levels of 3,4,4’,5-Tetrachlorobiphenyl-derived radioactivity decline significantly over a period of days following administration .
Dosage Effects in Animal Models
The effects of 3,4,4’,5-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in hormonal regulation and cellular functions . At high doses, 3,4,4’,5-Tetrachlorobiphenyl can lead to toxic effects, including liver damage, endocrine disruption, and impaired reproductive functions . The threshold effects observed in these studies highlight the importance of dosage in determining the extent of the compound’s impact on biological systems.
Metabolic Pathways
3,4,4’,5-Tetrachlorobiphenyl is involved in various metabolic pathways, including those mediated by cytochrome P-450 enzymes . These enzymes catalyze the oxidation of 3,4,4’,5-Tetrachlorobiphenyl to form hydroxylated metabolites and epoxides, which can further conjugate with glucuronide or glutathione . The formation of these metabolites is structure-dependent and can lead to the production of methyl sulfones, which are excreted from the body .
Transport and Distribution
Within cells and tissues, 3,4,4’,5-Tetrachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. This compound’s high hydrophobicity allows it to bind to soil organic matter and humic acids, affecting its distribution in the environment . In biological systems, 3,4,4’,5-Tetrachlorobiphenyl can accumulate in lipid-rich tissues, leading to bioaccumulation and potential biomagnification in food chains .
Subcellular Localization
The subcellular localization of 3,4,4’,5-Tetrachlorobiphenyl can influence its activity and function. This compound can localize to cell membranes, where it affects membrane fluidity and permeability . Additionally, 3,4,4’,5-Tetrachlorobiphenyl can interact with nuclear receptors, such as the estrogen receptor, influencing gene expression and cellular proliferation . The localization of 3,4,4’,5-Tetrachlorobiphenyl to specific cellular compartments can determine its impact on cellular functions and overall biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4’,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is conducted at elevated temperatures to ensure the selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 3,4,4’,5-Tetrachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health concerns associated with PCBs, their production has been largely discontinued .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,4’,5-Tetrachlorobiphenyl undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Catalysts such as cytochrome P450 enzymes are commonly used in biological systems for the oxidation of PCBs.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used for the reduction of PCBs.
Substitution: Nucleophiles such as hydroxide ions (OH-) or thiol groups (SH-) can participate in substitution reactions.
Major Products:
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different substituents.
Vergleich Mit ähnlichen Verbindungen
3,3’,4,4’-Tetrachlorobiphenyl (PCB 77): Another tetrachlorinated biphenyl with chlorine atoms at different positions.
3,3’,5,5’-Tetrachlorobiphenyl: A similar compound with chlorine atoms at the 3, 3’, 5, and 5’ positions.
2,2’,5,5’-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with chlorine atoms at the 2, 2’, 5, and 5’ positions.
Uniqueness: 3,4,4’,5-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and toxicological properties. Its structure allows for specific interactions with biological molecules, making it a subject of interest in toxicological studies .
Eigenschaften
IUPAC Name |
1,2,3-trichloro-5-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWVLZJTVIYLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074209 | |
| Record name | 3,4,4',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70362-50-4 | |
| Record name | PCB 81 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,4',5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,4',5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,4',5-Tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,4',5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R8ZU2864J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


